3-Bromobenzylamine hydrochloride

Overview

Description

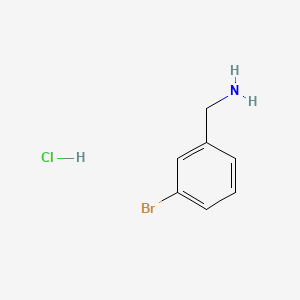

3-Bromobenzylamine hydrochloride is an organic compound with the molecular formula C7H8BrN·HCl. It is a white to off-white crystalline powder that is commonly used in organic synthesis and as an intermediate in the production of various chemicals. The compound is known for its reactivity due to the presence of both bromine and amine functional groups, making it a valuable building block in chemical research and industrial applications.

Preparation Methods

Hydroboration of Nitriles for Primary Amine Synthesis

Catalytic Borane-Mediated Reduction

The hydroboration of 3-bromobenzonitrile represents a direct route to 3-bromobenzylamine hydrochloride. As detailed in a Beilstein Journal of Organic Chemistry protocol, this method employs pinacolborane (1.7 mmol) and catalytic borane dimethyl sulfide (0.05 mmol) under argon at 60°C for 18 hours. Post-reduction treatment with HCl in methanol precipitates the hydrochloride salt, achieving an 82% isolated yield. Key advantages include:

- Chemoselectivity : Borane catalysts selectively reduce nitriles without affecting aryl bromides.

- Solvent Compatibility : Ethers and methanol facilitate easy workup, avoiding column chromatography.

The reaction proceeds via a boron-nitrogen transborylation mechanism, where successive borane additions to the nitrile group generate a primary amine upon acidic hydrolysis.

Optimization Parameters

Optimal conditions derived from experimental data:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes rate without borane decomposition |

| Borane/Nitrile Ratio | 3.4:1 | Ensumes complete nitrile conversion |

| HCl Concentration | 2 M in ether | Precipitates amine hydrochloride quantitatively |

Methanol co-solvents enhance proton availability during salt formation, critical for crystallizing the product.

Carbamate Protection-Deprotection Strategies

Boc-Protection for Amine Stability

Industrial-scale syntheses frequently employ tert-butoxycarbonyl (Boc) protection to handle amine reactivity during downstream transformations. Ambeed’s patented method reacts this compound (1 eq) with di-tert-butyl dicarbonate (1 eq) in dichloromethane (DCM) using triethylamine (1 eq) as a base:

$$

\text{3-Bromobenzylamine HCl} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Boc-protected amine} \xrightarrow{\text{HCl}} \text{3-Bromobenzylamine HCl}

$$

This two-step sequence achieves 88–100% yields by minimizing side reactions through:

- In Situ Neutralization : Triethylamine scavenges HCl, driving Boc-anhydride activation.

- Cold Workup : Washing with ice-cold water removes excess reagents without product loss.

Solvent and Base Screening

Comparative data from Ambeed highlights solvent impacts:

| Solvent | Base | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCM | Et₃N | 100 | 99.2 |

| Methanol | NaHCO₃ | 86 | 98.5 |

| Ethanol | NaHCO₃ | 90 | 97.8 |

DCM-triethylamine systems outperform polar solvents due to improved Boc-anhydride solubility and faster reaction kinetics.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Thermo Fisher’s pricing data indicates raw material costs dominate production economics:

| Component | Cost per kg (USD) |

|---|---|

| 3-Bromobenzonitrile | 420 |

| Pinacolborane | 1,150 |

| Borane dimethyl sulfide | 3,200 |

Hydroboration becomes cost-effective at scales >100 kg due to borane recycling, whereas Boc-protection suits smaller batches requiring high purity.

Environmental Impact

Waste streams from both methods predominantly contain:

- Hydroboration : Methanol/ether mixtures (low toxicity, high flammability)

- Boc-Protection : DCM (ozone-depleting, regulated disposal)

Life-cycle assessments favor hydroboration for greener manufacturing, though DCM remains industry-preferred for its volatility and separation ease.

Analytical Characterization and Quality Control

Spectroscopic Validation

- δ 8.40 (br s, 3H, NH₃⁺)

- δ 7.73–7.37 (m, 4H, aryl)

- δ 4.02 (s, 2H, CH₂NH₃⁺)

- δ 136.7 (C-Br)

- δ 41.7 (CH₂NH₃⁺)

Purity Specifications

Thermo Fisher’s product sheet mandates:

- Assay (Titration) : 97.5–102.5%

- Water Content : ≤1.0% (Karl Fischer)

- Appearance : White to cream crystalline powder

Industrial lots employ ICP-MS to confirm heavy metals <10 ppm and residual solvents <600 ppm.

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzylamine hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzylamines.

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form benzylamine derivatives.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

- Substituted benzylamines

- Nitroso or nitro derivatives

- Reduced benzylamine derivatives

Scientific Research Applications

Synthesis and Reactivity

3-Bromobenzylamine hydrochloride can undergo various chemical reactions, making it a valuable building block in organic synthesis:

- Nucleophilic Substitution : The bromine atom can be substituted with other nucleophiles, leading to the formation of different substituted benzylamines.

- Oxidation and Reduction : The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can yield benzylamine derivatives.

Organic Synthesis

This compound serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to participate in nucleophilic substitution reactions makes it a valuable precursor for creating various derivatives that are important in medicinal chemistry.

The compound has been studied for its biological properties, particularly as an enzyme inhibitor and receptor ligand:

- Adenosine Receptors : Research indicates that derivatives of 3-bromobenzylamine exhibit high affinity for human A adenosine receptors. For example, one derivative demonstrated a Ki value of 0.38 nM, indicating strong agonistic activity, which may have implications in treating conditions like cancer and neuroprotection.

| Compound | Ki (nM) | Remarks |

|---|---|---|

| 3-Bromobenzylamine derivative | 0.38 | High affinity for A adenosine receptors |

| 4-Bromobenzylamine derivative | 0.29 | Similar binding properties |

Antimicrobial Activity

Studies have shown that certain derivatives of 3-bromobenzylamine possess antimicrobial properties against various pathogens, suggesting potential applications in developing new antimicrobial agents.

Case Study 1: Adenosine Receptor Agonists

In a study focused on the structure-activity relationship (SAR) of nucleosides, researchers synthesized potent A adenosine receptor agonists using 3-bromobenzylamine as a starting material. Modifications at the benzyl position significantly enhanced receptor selectivity and potency.

Case Study 2: Synthesis of Selective Inhibitors

Another research effort highlighted the use of 3-bromobenzylamine in synthesizing selective enzyme inhibitors. The compound's ability to form stable complexes with target enzymes resulted in significant inhibition rates observed in vitro.

Industrial Applications

Beyond laboratory settings, this compound finds applications in various industries:

- Agrochemicals : Utilized in the synthesis of herbicides and pesticides.

- Dyes and Polymers : Acts as an intermediate in producing colorants and polymer additives.

Mechanism of Action

The mechanism of action of 3-bromobenzylamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The presence of the bromine atom enhances its reactivity, making it a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

3-Bromobenzylamine hydrochloride can be compared with other benzylamine derivatives:

4-Bromobenzylamine hydrochloride: Similar structure but with the bromine atom at the para position, leading to different reactivity and applications.

3-Chlorobenzylamine hydrochloride: Chlorine atom instead of bromine, resulting in different chemical properties and reactivity.

4-Methoxybenzylamine: Methoxy group instead of bromine, used in different synthetic applications

Uniqueness: The presence of the bromine atom at the meta position in this compound provides unique reactivity patterns, making it a valuable compound in organic synthesis and research.

Biological Activity

3-Bromobenzylamine hydrochloride is an organic compound with significant implications in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula CHBrN·HCl, presenting as a white to off-white crystalline powder. It is synthesized primarily through the reduction of 3-bromobenzaldehyde, followed by treatment with hydrochloric acid to form the hydrochloride salt. The general synthetic route involves:

- Reduction of 3-bromobenzaldehyde : Using a Raney nickel catalyst in methanol under hydrogen pressure.

- Formation of hydrochloride salt : Treating the resultant amine with hydrochloric acid.

This compound's structure allows it to participate in various chemical reactions, including nucleophilic substitution and oxidation, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is largely attributed to its ability to interact with biological molecules through hydrogen bonding and electrostatic interactions. Its bromine atom enhances its reactivity, allowing it to act as a nucleophile in substitution reactions. This reactivity is crucial for its role as a building block in drug development and enzyme inhibition studies .

Enzyme Inhibition and Receptor Binding

Research indicates that 3-bromobenzylamine derivatives exhibit significant biological activities, particularly as enzyme inhibitors and receptor ligands:

- Adenosine Receptors : A study demonstrated that 3-bromobenzylamine derivatives showed high affinity for human A adenosine receptors (ARs), with Ki values of 0.38 nM, indicating potent agonistic activity . These compounds are being explored for their potential therapeutic effects in conditions such as cancer and neuroprotection.

- Antimicrobial Activity : Other derivatives have shown promising results against various pathogens, suggesting potential applications in developing new antimicrobial agents.

Case Study 1: A Adenosine Receptor Agonists

In a study examining the structure-activity relationship (SAR) of nucleosides, 3-bromobenzylamine was utilized to synthesize potent AAR agonists. The results indicated that modifications at the benzyl position could significantly enhance receptor selectivity and potency .

| Compound | Ki (nM) | Remarks |

|---|---|---|

| 3-Bromobenzylamine derivative | 0.38 | High affinity for AAR |

| 4-Bromobenzylamine derivative | 0.29 | Similar binding properties |

Case Study 2: Synthesis of Selective Inhibitors

Another research highlighted the use of 3-bromobenzylamine in synthesizing selective enzyme inhibitors. The compound's ability to form stable complexes with target enzymes was noted, leading to significant inhibition rates in vitro .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromobenzylamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of benzylamine derivatives or reduction of 3-bromo-benzonitrile followed by HCl treatment. Reaction optimization involves controlling temperature (0–5°C for nitrile reduction ) and stoichiometric ratios of reagents like NaBH₄. Impurities such as unreacted starting materials or diastereomers can arise if pH or reaction times deviate; purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol) is critical .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., δ ~4.2 ppm for –CH₂NH₂·HCl protons ) and LC-MS (m/z ~206 for [M+H]⁺). Melting point analysis (249–254°C ) and elemental analysis (C, H, N, Br, Cl) validate purity. Discrepancies in melting ranges (>5°C deviation) may indicate solvates or polymorphs, necessitating thermal gravimetric analysis (TGA) .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coats, sealed goggles) to prevent skin/eye contact (H313/H319 hazards ). Work in a fume hood to avoid inhalation (H333 ). Spills require neutralization with sodium bicarbonate before ethanol rinsing. Waste must be segregated in halogenated solvent containers and processed via licensed facilities .

Q. Which solvents are optimal for dissolving this compound, and how does solubility impact reaction design?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water (enhanced by sonication ). For coupling reactions, DMF is preferred due to its ability to stabilize intermediates. Solubility challenges in non-polar solvents (e.g., toluene) may require phase-transfer catalysts like tetrabutylammonium bromide .

Q. How should stability studies be designed to assess this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies at 40°C/75% RH (ICH Q1A guidelines) over 1–3 months. Monitor via HPLC for decomposition products (e.g., dehydrohalogenation products). Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across literature?

- Methodological Answer : Discrepancies often stem from substrate accessibility (e.g., 3-bromo-benzonitrile vs. benzylamine precursors ) or catalyst choice (Pd/C vs. Raney Ni in reductions). Systematic DOE (design of experiments) can isolate variables like catalyst loading (5–10 wt%) or reaction time (6–24 hrs). Cross-validate results using orthogonal techniques (e.g., GC-MS for volatile byproducts) .

Q. What strategies optimize the purification of this compound when scaling up from milligram to gram quantities?

- Methodological Answer : Transition from column chromatography (small scale) to recrystallization (ethanol/water, 3:1 v/v) or distillation under reduced pressure (50–60°C, 0.1 mmHg). Monitor crystal polymorphism via XRPD; annealing at 80°C for 2 hrs ensures consistent crystal form .

Q. How do counterion exchange (e.g., HCl to HBr) affect the reactivity of 3-bromobenzylamine in nucleophilic substitutions?

- Methodological Answer : Counterions influence solubility and nucleophilicity. HBr salts may increase reactivity in SNAr reactions (e.g., with aryl fluorides) due to Br⁻ acting as a leaving group. Compare kinetics via ¹⁹F NMR to track fluoride displacement rates .

Q. What analytical methods are most effective in detecting trace impurities in this compound batches?

- Methodological Answer : HPLC-UV/ELSD (C18 column, 0.1% TFA in acetonitrile/water gradient) detects polar impurities (e.g., benzyl alcohol). ICP-MS quantifies heavy metals (Pb, Pd) from catalytic steps. For chiral impurities, use chiral columns (e.g., Chiralpak AD-H) with polarimetric detection .

Q. How can computational modeling predict the degradation pathways of this compound under oxidative stress?

- Methodological Answer : Apply DFT calculations (B3LYP/6-31G*) to model bond dissociation energies (BDEs) for N–H and C–Br bonds. Simulate oxidative environments (e.g., H₂O₂) to identify likely radicals or quinone-like byproducts. Validate with LC-HRMS .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions, and how can side reactions be minimized?

- Methodological Answer : The amine group can coordinate Pd catalysts, necessitating protecting groups (e.g., Boc) before coupling. Use Pd(OAc)₂ with SPhos ligand (2 mol%) in THF/water (3:1) at 80°C. Monitor for protodebromination byproducts via ¹H NMR .

Q. How do researchers design stability-indicating methods for this compound in complex matrices (e.g., biological samples)?

Properties

IUPAC Name |

(3-bromophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEQUCUBWNAUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369312 | |

| Record name | 3-Bromobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39959-54-1 | |

| Record name | 3-Bromobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromobenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.